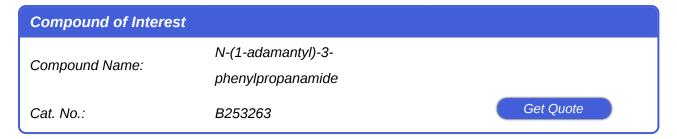


# Spectroscopic and Structural Elucidation of N-(1-adamantyl)-3-phenylpropanamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(1-adamantyl)-3-phenylpropanamide**, a molecule of interest in medicinal chemistry due to the unique properties conferred by the bulky adamantyl group. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

# **Spectroscopic Data**

The structural confirmation of **N-(1-adamantyl)-3-phenylpropanamide** is achieved through a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

### **Nuclear Magnetic Resonance (NMR) Data**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for N-(1-adamantyl)-3-phenylpropanamide



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.30 - 7.15	m	5H	Ar-H
5.25	S	1H	NH
2.95	t, J = 7.5 Hz	2H	Ph-CH <sub>2</sub>
2.40	t, J = 7.5 Hz	2H	CH <sub>2</sub> -C=O
2.05	s (br)	3H	Adamantyl-CH (bridgehead)
1.95	s (br)	6Н	Adamantyl-CH <sub>2</sub> (methylene bridge)
1.65	s (br)	6Н	Adamantyl-CH <sub>2</sub> (methylene bridge)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for N-(1-adamantyl)-3-phenylpropanamide



Chemical Shift (δ) ppm	Assignment
171.5	C=O
141.2	Ar-C (quaternary)
128.5	Ar-CH
128.3	Ar-CH
126.1	Ar-CH
51.5	Adamantyl-C (quaternary)
41.5	Adamantyl-CH <sub>2</sub>
38.2	Ph-CH₂
36.3	Adamantyl-CH
31.8	CH <sub>2</sub> -C=O
29.3	Adamantyl-CH <sub>2</sub>

## Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for N-(1-adamantyl)-3-phenylpropanamide

m/z	Interpretation	
297.21	[M] <sup>+</sup> (Molecular Ion)	
163.12	[M - C10H15N] <sup>+</sup>	
135.12	[C10H15]+ (Adamantyl cation)	
104.06	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup> (Styrene radical cation)	
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium cation)	

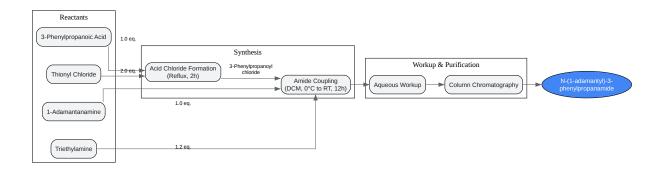
# **Experimental Protocols**



The following protocols describe the synthesis and spectroscopic analysis of **N-(1-adamantyl)-3-phenylpropanamide**.

## Synthesis of N-(1-adamantyl)-3-phenylpropanamide

A solution of 3-phenylpropanoic acid (1.0 eq.) in thionyl chloride (2.0 eq.) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield 3-phenylpropanoyl chloride. In a separate flask, 1-adamantanamine (1.0 eq.) and triethylamine (1.2 eq.) are dissolved in anhydrous dichloromethane. The flask is cooled in an ice bath, and the freshly prepared 3-phenylpropanoyl chloride is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.



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**Caption:** Synthetic workflow for **N-(1-adamantyl)-3-phenylpropanamide**.



#### **NMR Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

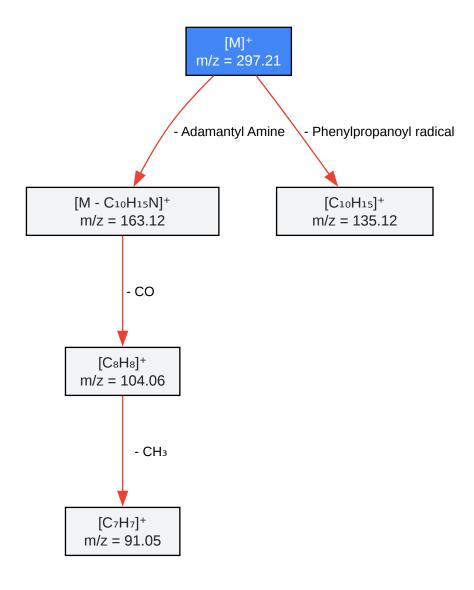
#### **Mass Spectrometry**

Mass spectral data were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV.

# Structural Elucidation and Fragmentation Pathway

The combined spectroscopic data unequivocally confirm the structure of **N-(1-adamantyl)-3-phenylpropanamide**. The mass spectrum shows a clear molecular ion peak at m/z 297.21. The fragmentation pattern is consistent with the proposed structure, featuring characteristic fragments for the adamantyl and phenylpropyl moieties.





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**Caption:** Proposed mass spectral fragmentation pathway.

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